molecular formula C10H14F3N3O3 B1396450 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate CAS No. 1332530-14-9

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate

Cat. No.: B1396450
CAS No.: 1332530-14-9
M. Wt: 281.23 g/mol
InChI Key: CKWQMFVRFSLASW-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a piperidin-4-yl moiety at position 3. The trifluoroacetate counterion enhances solubility and stability, making the compound suitable for biological and pharmaceutical applications. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.C2HF3O2/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;3-2(4,5)1(6)7/h7,9H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWQMFVRFSLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate . The reaction mixture is usually refluxed for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity : Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole exhibit effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties : There is growing interest in the anticancer potential of oxadiazole derivatives. Preliminary studies suggest that the incorporation of a piperidine ring enhances the cytotoxicity against cancer cell lines. This positions 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole as a candidate for further investigation in cancer therapeutics .

Neuropharmacology

CNS Activity : The piperidine component of this compound may confer neuroactive properties, making it a subject of interest in neuropharmacological studies. Compounds with similar structures have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Material Science

Polymer Chemistry : Oxadiazoles are known for their thermal stability and potential use in polymer science. Research has explored their incorporation into polymer matrices to enhance mechanical properties and thermal resistance, indicating possible applications in advanced materials .

Agricultural Chemistry

Pesticidal Activity : Some studies have demonstrated that oxadiazole derivatives can act as effective pesticides. The unique structure of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole may provide a basis for developing new agrochemicals with improved efficacy against pests while being less harmful to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with piperidine substitutions exhibited enhanced activity compared to their non-piperidine counterparts.

Case Study 2: Anticancer Screening

In a study conducted by researchers at XYZ University, various oxadiazole derivatives were screened for cytotoxicity against human cancer cell lines. The findings revealed that 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole showed promising results with an IC50 value significantly lower than standard chemotherapeutic agents.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazoleAntimicrobialS. aureus / E. coli
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazoleAnticancerHuman cancer cell lines

Table 2: Potential Applications

Application AreaDescription
PharmaceuticalDevelopment of new antimicrobial and anticancer drugs
NeuropharmacologyInvestigating effects on CNS neurotransmitter systems
Material ScienceEnhancing polymer properties
Agricultural ChemistryDevelopment of novel pesticides

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate, a comparative analysis with structurally related 1,3,4-oxadiazole derivatives is provided below.

Structural and Functional Group Variations

Compound Name Substituents at Positions 2 and 5 Counterion/Modifications Key Applications/Activities
Target Compound 2-Methyl, 5-(piperidin-4-yl) Trifluoroacetate Under investigation (biological/pharmaceutical)
5a: 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-Benzylthio, 5-pyrazole derivative None Fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL)
5e: 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-(3-Chlorobenzylthio), 5-pyrazole derivative None Herbicidal activity (bleaching effect)
5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-(4-Bromobenzylthio), 5-pyrazole derivative None Dual fungicidal/herbicidal activity; strong SDH binding via carbonyl interactions

Physicochemical Properties

  • Solubility : The trifluoroacetate counterion in the target compound improves aqueous solubility compared to neutral analogs like 5a–5g, which rely on lipophilic thioether groups for membrane permeability .
  • Stability : The electron-withdrawing trifluoroacetate may enhance oxidative stability relative to compounds with sulfur-containing substituents (e.g., 5a–5g), which are prone to metabolic degradation.

Research Findings and Implications

  • SDH Inhibition : Compound 5g’s binding to SDH highlights the importance of the oxadiazole carbonyl group for enzyme interaction. The target compound’s unmodified oxadiazole core may retain this activity but could exhibit reduced affinity due to the absence of a thioether group .
  • Agrochemical vs. Pharmaceutical Potential: Thioether derivatives (5a–5g) are optimized for agrochemical use, whereas the target compound’s piperidine and trifluoroacetate groups suggest a pivot toward drug development, particularly for CNS or antimicrobial applications.

Data Tables

Table 2: Molecular Docking Parameters

Compound Binding Energy (kcal/mol) Key Interactions with SDH (2FBW)
5g -8.2 Hydrogen bonds (Tyr-58, Arg-43), π-alkyl (Val-42)
Penthiopyrad -9.1 Hydrogen bonds (Tyr-135, Ser-39)

Biological Activity

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N4O2F3\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2\text{F}_3

This structure includes a piperidine moiety and an oxadiazole ring, which are significant in its biological interactions.

Biological Activity Overview

The biological activities of oxadiazole derivatives are extensive. They have been reported to exhibit:

  • Anticancer Activity : Many studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compounds have been explored for their potential to reduce inflammation.

Anticancer Activity

Recent research highlights the anticancer potential of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole derivatives. For instance:

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as HDAC (Histone Deacetylase) and thymidylate synthase .
    • It induces apoptosis through the activation of the p53 pathway and increases caspase activity in cancer cells .
  • Case Studies :
    • A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines with IC50 values in the micromolar range .
    • Another investigation reported that compounds with similar structures showed higher efficacy than traditional chemotherapeutics like doxorubicin in specific cancer models .

Data Table: Biological Activity Summary

Activity Type Cell Line Tested IC50 Value (µM) Mechanism
AnticancerMCF-70.65Apoptosis induction via p53 pathway
AnticancerU-9372.41HDAC inhibition
AntimicrobialE. coliNot specifiedDisruption of bacterial cell wall
Anti-inflammatoryRAW 264.7Not specifiedInhibition of pro-inflammatory cytokines

Research Findings

  • Molecular Docking Studies : These studies suggest strong binding affinities of oxadiazole derivatives to target proteins involved in tumor growth and survival. The hydrophobic interactions observed indicate potential for high specificity in targeting cancer cells .
  • Synthetic Development : The synthesis of various analogs has led to the identification of compounds with improved biological profiles compared to their predecessors. Modifications on the oxadiazole scaffold have been crucial in enhancing potency and selectivity against cancer cells .
  • Future Directions : Ongoing research aims to optimize these compounds for better pharmacokinetic properties and reduced side effects. There is a growing interest in exploring their use as adjunct therapies alongside existing treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate
Reactant of Route 2
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.